molecular formula C25H23N3O3 B11306625 N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11306625
M. Wt: 413.5 g/mol
InChI Key: MXTBUCZXHHWHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and a phenoxyacetamide moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole is then coupled with a phenol derivative to form the phenoxy group. Finally, the acetamide moiety is introduced through an amidation reaction with an appropriate amine source.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The phenyl rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound may be investigated for its potential biological activity. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactive properties. Studies may focus on its interactions with biological targets and its potential as a therapeutic agent.

Medicine: In medicine, the compound could be explored for its pharmacological properties. Researchers may study its effects on various biological pathways and its potential use in drug development. The compound’s structure may allow it to interact with specific enzymes or receptors, making it a candidate for further investigation.

Industry: In industrial applications, this compound may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The compound may exert its effects through binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the targets studied.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2,5-dimethylphenyl)-2-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Comparison: Compared to similar compounds, N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to the presence of the 4-methylphenyl group, which may influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, potentially leading to unique properties and applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O3/c1-16-5-8-19(9-6-16)24-27-25(31-28-24)20-10-12-21(13-11-20)30-15-23(29)26-22-14-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

MXTBUCZXHHWHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.